{bicyclo[3.1.0]hexan-3-yl}methanol, Mixture of diastereomers
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Overview
Description
{bicyclo[310]hexan-3-yl}methanol, a mixture of diastereomers, is a bicyclic alcohol compound It is characterized by its unique bicyclo[310]hexane structure, which consists of a six-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {bicyclo[3.1.0]hexan-3-yl}methanol typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of alkenes with cyclopropanes, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of {bicyclo[3.1.0]hexan-3-yl}methanol may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
{bicyclo[3.1.0]hexan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, {bicyclo[3.1.0]hexan-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. Its structural features make it a candidate for drug discovery and development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, {bicyclo[3.1.0]hexan-3-yl}methanol can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or other advanced materials.
Mechanism of Action
The mechanism of action of {bicyclo[3.1.0]hexan-3-yl}methanol involves its interaction with molecular targets through its hydroxyl group and bicyclic structure. The compound can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.1.1]hexan-3-ylmethanol
- Bicyclo[3.2.0]heptan-3-ylmethanol
- Bicyclo[4.1.0]heptan-3-ylmethanol
Uniqueness
Compared to these similar compounds, {bicyclo[3.1.0]hexan-3-yl}methanol stands out due to its specific ring fusion and the resulting steric and electronic properties. These unique features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89896-68-4 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
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